molecular formula C15H13ClF3N3O B2420339 3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine CAS No. 2380144-15-8

3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B2420339
CAS No.: 2380144-15-8
M. Wt: 343.73
InChI Key: AMQMAJSEJQLCBK-UHFFFAOYSA-N
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Description

3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of a pyridine ring, an azetidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine and azetidine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through various cyclization reactions.

    Formation of the Azetidine Ring: This step often involves the use of azetidinone intermediates.

    Introduction of the Trifluoromethyl Group: This is typically done using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyridine derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is unique due to its combination of a pyridine ring, an azetidine ring, and a trifluoromethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O/c16-13-4-11(15(17,18)19)5-21-14(13)22-7-10(8-22)9-23-12-2-1-3-20-6-12/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQMAJSEJQLCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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